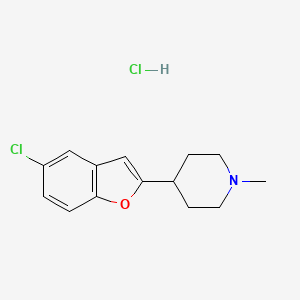
Sercloremine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sercloremine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a 5-chloro-2-benzofuranyl group and a methyl group, and it is commonly used in its hydrochloride salt form. The presence of the benzofuran moiety imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sercloremine hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions or through the cyclization of aryl acetylenes using transition-metal catalysis.
Introduction of the Chlorine Atom: The chlorine atom is introduced at the 5-position of the benzofuran ring through halogenation reactions using reagents such as N-chlorosuccinimide (NCS) or chlorine gas.
Attachment of the Piperidine Ring: The piperidine ring is attached to the benzofuran moiety through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Methylation: The piperidine nitrogen is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sercloremine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation Products: Corresponding ketones, aldehydes, or carboxylic acids depending on the specific oxidizing agent and reaction conditions.
Reduction Products: Reduced derivatives with specific functional groups converted to alcohols or amines.
Substitution Products: Various substituted piperidine or benzofuran derivatives with different functional groups attached.
Aplicaciones Científicas De Investigación
Sercloremine hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Sercloremine hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to modulation of their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures but different substituents, such as 4-(2-benzofuranyl)-1-methylpiperidine.
Benzofuran Derivatives: Compounds with similar benzofuran structures but different substituents, such as 5-chloro-2-(piperidin-1-yl)benzofuran.
Uniqueness
Sercloremine hydrochloride is unique due to the specific combination of the piperidine ring, benzofuran moiety, and chlorine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
54403-20-2 |
|---|---|
Fórmula molecular |
C14H17Cl2NO |
Peso molecular |
286.2 g/mol |
Nombre IUPAC |
4-(5-chloro-1-benzofuran-2-yl)-1-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C14H16ClNO.ClH/c1-16-6-4-10(5-7-16)14-9-11-8-12(15)2-3-13(11)17-14;/h2-3,8-10H,4-7H2,1H3;1H |
Clave InChI |
RTLGMUXJYFSHMM-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)C2=CC3=C(O2)C=CC(=C3)Cl.Cl |
SMILES canónico |
CN1CCC(CC1)C2=CC3=C(O2)C=CC(=C3)Cl.Cl |
Key on ui other cas no. |
54403-20-2 |
Sinónimos |
4-(5-chlorobenzofuranyl-2)-1-methylpiperidine hydrochloride CGP 4718 A CGP 4718A CGP-4718A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















